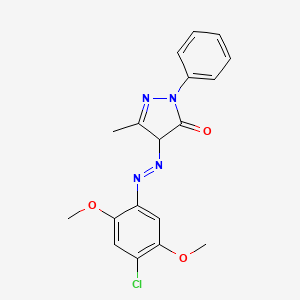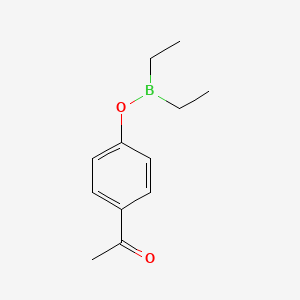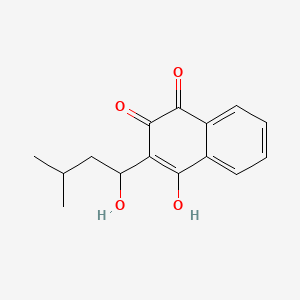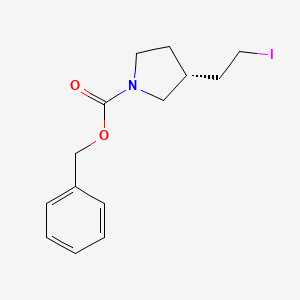
(R)-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, an iodoethyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-3-(2-iodoethyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, which can lead to higher yields and improved product purity. Additionally, the use of flow reactors can minimize the formation of by-products and reduce the overall environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodoethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodoethyl group can be reduced to form the corresponding ethyl group.
Substitution: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH), ammonia (NH₃), and thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of benzyl 3-(2-formylethyl)pyrrolidine-1-carboxylate or benzyl 3-(2-carboxyethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of benzyl 3-(2-ethyl)pyrrolidine-1-carboxylate.
Substitution: Formation of benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, or benzyl 3-(2-thioethyl)pyrrolidine-1-carboxylate.
Applications De Recherche Scientifique
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The iodoethyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to the formation of stable enzyme-inhibitor complexes. Additionally, the benzyl group can enhance the binding affinity of the compound to its target by providing hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-methyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-ethyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Uniqueness
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. The benzyl group also provides additional sites for chemical modification, allowing for the design of derivatives with improved properties. Compared to similar compounds, ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may exhibit different reactivity and biological activity, making it a valuable tool in scientific research and drug development.
Propriétés
Formule moléculaire |
C14H18INO2 |
|---|---|
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
benzyl (3R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1 |
Clé InChI |
DTGMMFMNVZHZHL-LBPRGKRZSA-N |
SMILES isomérique |
C1CN(C[C@H]1CCI)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1CCI)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


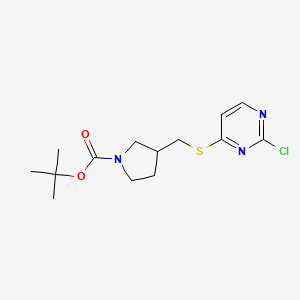

![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
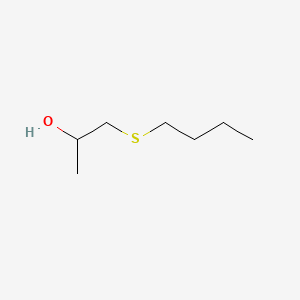
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
